molecular formula C20H25ClN2OS B013849 Propionylpromazine hydrochloride CAS No. 7681-67-6

Propionylpromazine hydrochloride

Cat. No. B013849
CAS RN: 7681-67-6
M. Wt: 376.9 g/mol
InChI Key: ZFWVWZODBGTOIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Propionylpromazine Hydrochloride involves creating formulations that can maintain stability under various environmental conditions. Studies have shown that PPZHCl undergoes degradation, leading to the formation of oxidation products. The incorporation of antioxidants like ascorbic acid into formulations has been utilized to enhance the stability of PPZHCl, ensuring that it remains effective over its intended shelf life (Primus et al., 2005).

Molecular Structure Analysis

Although specific details on the molecular structure analysis of PPZHCl in the provided papers are limited, understanding its structure is crucial for determining its interactions and stability in formulations. The drug's structure, featuring a propionyl group attached to a promazine base, influences its physical and chemical properties, as well as its reactivity and degradation pathways.

Chemical Reactions and Properties

PPZHCl's chemical properties are characterized by its reactions under various conditions. The drug's stability is compromised by oxidation, leading to the formation of multiple degradates. These degradation processes are critical for determining the necessary conditions for storage and formulation to prevent efficacy loss over time (Primus et al., 2005).

Physical Properties Analysis

The physical properties of PPZHCl, such as its solubility, melting point, and stability, are essential for its application in tranquilizer formulations. The drug's interaction with various formulation matrices, including its solubility and stability in different carriers, has been analyzed to ensure optimal delivery and efficacy in its intended applications (Hurlbut et al., 1999).

Chemical Properties Analysis

The chemical stability of PPZHCl is influenced by factors such as temperature, light, and the presence of oxidizing agents. The identification of degradation products and the assessment of their effects on the drug's efficacy and safety are crucial. The reformulation efforts to include antioxidants highlight the importance of chemical stability for the drug's long-term storage and use (Primus et al., 2005).

Scientific Research Applications

  • Pharmacokinetics and Metabolism in Horses : A study by Park et al. (1989) found that Propionylpromazine is rapidly metabolized in horses, forming several metabolites, with no N-demethylated or sulphoxidated metabolites observed in urine (Park et al., 1989).

  • Stability in Formulated Products : Research by Primus et al. (2005) indicated that Propionylpromazine hydrochloride in tranquilizer formulations can degrade at various temperatures. They suggested reformulation with ascorbic acid to achieve stability for 6 to 12 months (Primus et al., 2005).

  • Metabolite Detection in Horses : Analysis by Ea and Ga (1984) showed that the major metabolite of Propionylpromazine hydrochloride in horses is 2-(1-hydroxypropyl) promazine sulfoxide, which can be detected in routine drug testing (Ea & Ga, 1984).

  • Analytical Methods for Quantification : A method for evaluating Propionylpromazine hydrochloride content in tranquilizer trap devices using reversed-phase ion-pair small bore liquid chromatography was developed by Hurlbut et al. (1999), which reduced solvent consumption and hazardous waste generation compared to conventional analytical LC columns (Hurlbut et al., 1999).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the skin should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

Future Directions

Propiomazine, a compound structurally and pharmacologically similar to Propionylpromazine hydrochloride, has been used to treat both negative and positive symptoms of schizophrenia, acute mania with bipolar disorder, agitation, and psychotic symptoms in dementia . Future uses may include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism .

properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWVWZODBGTOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3568-24-9 (Parent)
Record name Propiopromazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4045187
Record name Propionylpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Propionylpromazine hydrochloride

CAS RN

7681-67-6
Record name Propiopromazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionylpromazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPIOPROMAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
TM Primus, BA Kimball, J Hurley… - Pest Management …, 2005 - Wiley Online Library
An analytical method to evaluate propionylpromazine hydrochloride (PPZHCl) in tranquilizer formulations was developed using high‐performance liquid chromatography (HPLC). …
DB Hurlbut, TM Primus, MJ Goodall… - Journal of AOAC …, 1999 - academic.oup.com
Propionylpromazine hydrochloride (PPZHCI) has been investigated for use with leghold traps to reduce the amount of self-inflicted trauma experienced by animals restrained by these …
MC Quintana, L Ramos, MJ González… - Journal of separation …, 2004 - Wiley Online Library
… allowing the preconcentration, clean‐up, and subsequent separate elution of phenothiazines (chlorpromazine hydrochloride, acetopromazine, and propionylpromazine hydrochloride) …
FI Schneiders, GK Noble, RC Boston, AJ Dunstan… - The Veterinary …, 2012 - Elsevier
… Aliquots of urine (1 mL) were spiked with propionylpromazine hydrochloride equivalent to 8 ng/mL free base and HEPS-d 4 maleate equivalent to 400 ng/mL free base, then were …
EA Dewey, GA Maylin - The Cornell Veterinarian, 1984 - europepmc.org
… Propionylpromazine hydrochloride was administered intramuscularly at clinical and subclinical doses. Three metabolites were detected in urine. The major metabolite was identified as …
Number of citations: 4 europepmc.org
J Wei, Y Luo, L Zhang, S Fang - Journal of the Science of Food …, 2015 - Wiley Online Library
… Azaperone, xylazine hydrochloride, carazolol, chlorpromazine hydrochloride, propionylpromazine hydrochloride, chlordiazepoxide and haloperidol had good linear relationship within …
K Mitrowska, A Posyniak, J Zmudzki - Analytica chimica acta, 2009 - Elsevier
A fast and simple liquid chromatography with tandem mass spectrometry method for detection and confirmation of tranquilizers (chlorpromazine, propionylpromazine, acepromazine, …
J Cooper, P Delahaut, TL Fodey, CT Elliott - Analyst, 2004 - pubs.rsc.org
Sedatives and tranquillisers are frequently used to reduce stress during the transportation of food producing animals. The most widely used classes of sedatives include the …
Number of citations: 79 0-pubs-rsc-org.brum.beds.ac.uk
A Hashem, H Keller - Journal of Veterinary Pharmacology and …, 1993 - Wiley Online Library
The pharmacokinetics and pharmacological efficacy of orally (po) administered acepromazine were studied and compared with the intravenous (iv) route of administration in a cross‐…
S Mazzola, M Forni, M Albertini, ML Bacci… - The FASEB …, 2005 - Wiley Online Library
… Pigs were sedated with 0.05 ml/kg 1% propionylpromazine hydrochloride im (Bayer Italia SpA) and anesthesia, induced with 15 mg/kg of thiopental sodium iv (Farmitalia, Carlo Erba), …

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